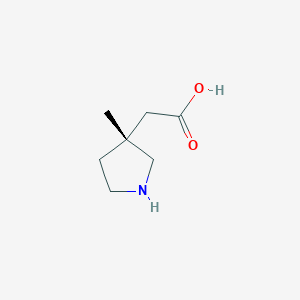![molecular formula C11H12ClN3 B13339219 3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13339219.png)
3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reaction of 3-chloroaniline with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out under reductive amination conditions using a reducing agent such as sodium borohydride (NaBH4) in the presence of iodine (I2) as a catalyst . The reaction is performed in methanol (MeOH) at room temperature, resulting in the formation of the desired secondary amine.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazole compounds.
科学的研究の応用
3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Chloro-4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline: This compound has a similar structure but with a fluorine atom instead of a chlorine atom.
3-Chloro-4-methoxy-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline: This derivative has a methoxy group in place of the chlorine atom.
Uniqueness
3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H12ClN3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
3-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H12ClN3/c1-8-9(7-14-15-8)6-13-11-4-2-3-10(12)5-11/h2-5,7,13H,6H2,1H3,(H,14,15) |
InChIキー |
WMBBTPVWYQUVKL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)CNC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


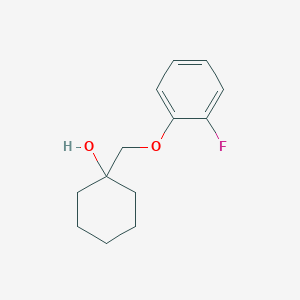
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B13339150.png)
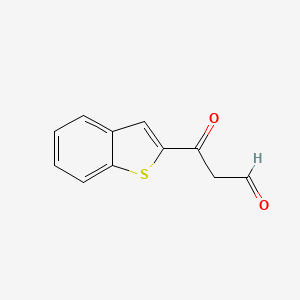
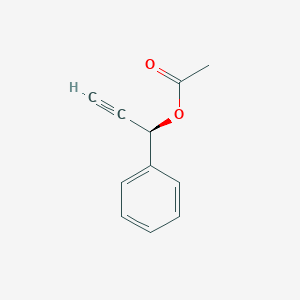
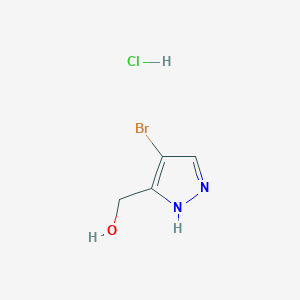
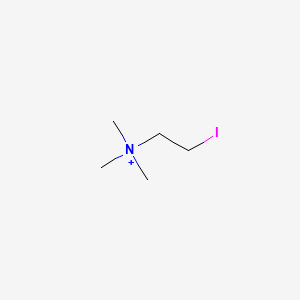
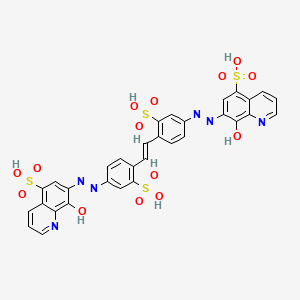
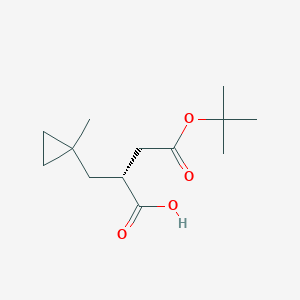

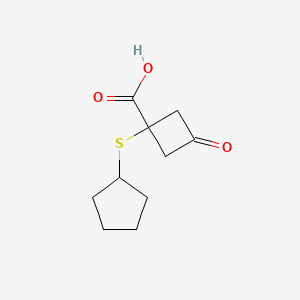
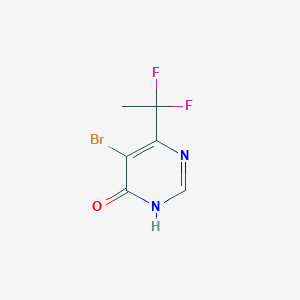

![5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one](/img/structure/B13339202.png)
